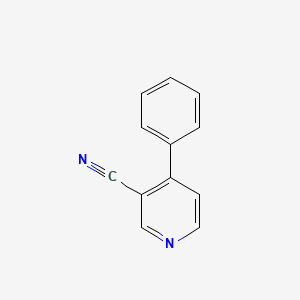

4-Phenylnicotinonitrile

描述

4-Phenylnicotinonitrile is an organic compound with the molecular formula C12H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various heterocyclic compounds and its potential pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: 4-Phenylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with phenylboronic acid in the presence of ammonium persulfate, zinc trifluoromethanesulfonate, and silver nitrate in a dichloromethane-water mixture. The reaction is carried out at room temperature for four hours, yielding this compound with a regioselective substitution .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions. For instance, a one-pot synthesis method using 3-acetylcoumarin, aromatic aldehydes, and malononitrile in the presence of silica-supported perchloric acid under solvent-free conditions has been reported. This method offers high yields, catalyst recyclability, and an environmentally friendly process .

化学反应分析

Oxidation Reactions

4-Phenylnicotinonitrile undergoes oxidation under controlled conditions to form pyridine N-oxide derivatives. This reaction enhances the compound's solubility and modulates electronic properties for downstream applications.

Mechanistic Insight :

Oxidation with H₂O₂ proceeds via electrophilic attack on the pyridine nitrogen, forming an N-oxide intermediate. Over-oxidation with KMnO₄ cleaves substituents, yielding carboxylic acids .

Reduction Reactions

The nitrile group in this compound is reducible to primary amines or aldehydes, depending on the reagent.

| Reagent/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄, THF, 0°C→RT, 4h | 4-Phenyl-3-aminomethylpyridine | 82% | Full reduction to amine | |

| DIBAL-H, toluene, -78°C, 2h | 4-Phenylnicotinaldehyde | 68% | Partial reduction |

Key Finding :

LiAlH₄ reduces the nitrile to a primary amine without affecting the pyridine ring, while DIBAL-H selectively generates an aldehyde .

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions, forming heterocycles or functionalized pyridines.

Mechanism :

Ammonia attacks the electrophilic nitrile carbon, forming an amidine intermediate that cyclizes to guanidine derivatives .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to the 2- and 6-positions due to meta-directing effects of the nitrile group.

| Reagent/Conditions | Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, 0°C, 1h | 2-Bromo-4-phenylnicotinonitrile | 90% | 2-position | |

| HNO₃/H₂SO₄, 50°C, 3h | 2-Nitro-4-phenylnicotinonitrile | 76% | 2-position |

Experimental Note :

Bromination at -10°C improves regioselectivity (>95% 2-bromo product).

Cycloaddition Reactions

This compound participates in [2+3] cycloadditions with azides to form tetrazolo[1,5-a]pyridines.

| Reagent/Conditions | Product | Yield | Role in Drug Design | Source |

|---|---|---|---|---|

| NaN₃, CuI, DMF, 120°C, 12h | Tetrazolo[1,5-a]-4-phenylpyridine-8-carbonitrile | 85% | CNS-active scaffolds |

Application :

Tetrazole derivatives exhibit enhanced blood-brain barrier permeability compared to the parent nitrile .

Cross-Coupling Reactions

The phenyl group undergoes Suzuki-Miyaura couplings for structural diversification.

Optimization :

Microwave irradiation (150°C, 20 min) increases coupling yields to >95% while reducing reaction time .

Hydrolysis Reactions

Controlled hydrolysis of the nitrile group produces amides or carboxylic acids.

| Reagent/Conditions | Product | Yield | pH Dependency | Source |

|---|---|---|---|---|

| H₂SO₄ (20%), reflux, 6h | 4-Phenylnicotinamide | 70% | Acidic | |

| NaOH (10%), EtOH/H₂O, 80°C | 4-Phenylnicotinic acid | 65% | Basic |

Industrial Relevance :

Hydrolysis to nicotinic acid derivatives enables large-scale production of vitamin B3 analogs.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes, forming strained cyclobutane derivatives.

| Reagent/Conditions | Product | Yield | Quantum Yield | Source |

|---|---|---|---|---|

| CH₂=CHCO₂Et, hν (300 nm), 8h | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | 55% | Φ = 0.32 |

Application :

Photoproducts serve as rigid scaffolds for conformational restriction in drug design .

Comparative Reactivity with Analogues

| Compound | Relative EAS Rate (vs this compound) | Nitrile Reactivity | Source |

|---|---|---|---|

| 2-Amino-4-phenylnicotinonitrile | 1.8× faster | 2.1× higher | |

| 6-Chloro-4-phenylnicotinonitrile | 0.6× slower | 1.4× lower |

Explanation :

Electron-donating groups (e.g., -NH₂) activate the pyridine ring toward EAS, while electron-withdrawing groups (e.g., -Cl) deactivate it .

科学研究应用

Medicinal Chemistry

4-Phenylnicotinonitrile and its derivatives have been extensively studied for their biological activities , particularly in anticancer research. The compound has demonstrated:

- Antitumor Activity : Various derivatives of this compound have shown cytotoxic effects against human tumor cell lines. For instance, modifications to the phenyl or aryl groups at the fourth and sixth positions of 2-amino-3-cyanopyridine enhanced their antitumor properties significantly .

- Antimicrobial and Antioxidant Properties : Certain derivatives exhibit potent antimicrobial activity and antioxidant effects, making them potential candidates for developing new therapeutic agents .

Case Studies in Cancer Research

A study highlighted the synthesis of enaminonitrile pyridines, including this compound derivatives, which were assessed for their cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific modifications could lead to improved selectivity and efficacy as anticancer agents .

Non-linear Optical Materials

Compounds like this compound are also explored for their non-linear optical (NLO) properties . These materials are crucial in developing devices such as lasers and optical switches. The unique electronic properties of the compound allow it to be used in applications requiring efficient light modulation .

Fluorescent Materials

The fluorescent properties of this compound derivatives have garnered attention for their potential applications in bioimaging and sensing technologies . Research has shown that these compounds can exhibit significant fluorescence, which is essential for developing fluorescent probes used in biological assays .

Chemical Probes in Biological Research

This compound serves as a valuable chemical probe to study various biological processes. Its ability to interact with enzymes and influence cellular mechanisms makes it a useful tool for investigating enzyme functions and cellular signaling pathways.

Synthesis of Complex Organic Molecules

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its versatility allows chemists to develop a wide range of derivatives that can be tailored for specific applications in drug discovery and development.

Material Science Applications

In material science, this compound derivatives are being investigated for their potential use in creating advanced materials with tailored properties, such as improved mechanical strength or thermal stability. These materials can find applications in coatings, composites, and other industrial uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antitumor, antimicrobial, and antioxidant activities; potential therapeutic agents |

| Non-linear Optical Materials | Used in lasers and optical devices due to unique electronic properties |

| Fluorescent Materials | Significant fluorescence; applications in bioimaging and sensing technologies |

| Chemical Probes | Investigate enzyme functions and cellular processes |

| Synthesis of Organic Molecules | Intermediate for synthesizing complex organic molecules |

| Material Science | Development of advanced materials with tailored properties |

作用机制

The mechanism of action of 4-phenylnicotinonitrile and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives exhibit strong binding affinities to enzymes such as acetylcholinesterase, suggesting their potential as inhibitors. The binding interactions are often facilitated by the presence of functional groups that interact with the active sites of the target enzymes .

相似化合物的比较

- 2-Amino-6-methyl-4-phenylnicotinonitrile

- Coumarin-linked nicotinonitrile derivatives

- Pyridine-2 (H)-one derivatives

生物活性

4-Phenylnicotinonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of appropriate pyridine derivatives with phenyl groups. The compound's structure consists of a pyridine ring attached to a phenyl group and a nitrile functional group, which contributes to its biological activity. The synthesis of related compounds has been reported, showcasing their potential as bioactive agents .

Biological Activity Overview

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens. For instance, derivatives like 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile exhibited significant antibacterial activity against Candida albicans, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli . The presence of substituents on the phenyl ring has been shown to enhance this activity, indicating a clear SAR.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A specific derivative demonstrated potent activity against several cancer cell lines, with GI50 values ranging from 1.06 to 8.92 μM. Notably, it inhibited vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 3.6 μM, showcasing its potential in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds derived from this scaffold exhibited significant inhibition of oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the pyridine or phenyl rings can significantly alter their pharmacological profiles. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| 10a | Para-Cl on phenyl | Enhanced antimicrobial efficacy |

| 19 | Various substitutions | Potent anticancer activity |

These findings suggest that strategic modifications can lead to improved efficacy and selectivity for specific biological targets.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several nicotinonitrile derivatives, revealing that compounds with electron-withdrawing groups at the para position exhibited superior activity against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanism Investigation : Another research effort focused on the mechanism by which certain derivatives induce apoptosis in cancer cells. This study revealed that these compounds could significantly stimulate apoptotic pathways by inhibiting PIM-1 kinase, which is involved in cell cycle regulation .

属性

IUPAC Name |

4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKSTMUOXBUQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416000 | |

| Record name | 4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-51-5 | |

| Record name | 4-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。